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Compound of Interest

Compound Name:
2-Hydroxy-5-phenylisonicotinic

acid

CAS No.: 1214369-68-2

Cat. No.: B6340730 Get Quote

Application Note: Strategies for the Functionalization of 2-Hydroxy-5-phenylisonicotinic Acid
in Drug Discovery and Materials Science

Introduction & Structural Dynamics
2-Hydroxy-5-phenylisonicotinic acid (CAS 1214369-68-2) is a highly versatile,

multifunctional heterocyclic building block[1]. The scaffold is characterized by a 2-

hydroxypyridine core that exists in a dynamic tautomeric equilibrium with its 2-pyridone form.

This structural duality makes it strategically valuable in two primary domains:

Materials Science: The uncoordinated carboxylate oxygen atoms and the polar

hydroxyl/pyridone groups serve as excellent hydrogen-bond acceptors and metal-

coordination sites. Structurally related 2-hydroxyisonicotinic acid derivatives are utilized as

auxiliary ligands in Tetrahedral Imidazolate Frameworks (TIF-Ax) to fine-tune pore

environments for enhanced CO2 adsorption and gas separation[2].

Medicinal Chemistry: The 5-phenyl substitution provides a lipophilic anchor, making this core

a privileged pharmacophore. Derivatives of this scaffold are critical precursors for

synthesizing neurokinin-2 (NK2) receptor antagonists[3] and modulators of epigenetic

enzymes, such as EZH2 histone methyltransferases[4].
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Mechanistic Causality in Functionalization
The functionalization of this scaffold requires careful orchestration due to the competing

nucleophilicity of the nitrogen and oxygen atoms in the 2-pyridone/2-hydroxypyridine

tautomeric system.

C4-Carboxylic Acid Derivatization: Amidation at the C4 position is the primary route for

generating drug-like libraries. However, the steric bulk of the adjacent C5-phenyl ring

necessitates highly reactive coupling reagents (e.g., HATU) to prevent tautomer-driven side

reactions and overcome slow kinetics[4].

C2-O-Triflation: To enable downstream palladium-catalyzed cross-coupling (e.g., Suzuki or

Buchwald-Hartwig), the C2-hydroxy group must be converted into a pseudohalide. Using

trifluoromethanesulfonic anhydride (Tf

O) in pyridine exploits Hard-Soft Acid-Base (HSAB) principles: the "hard" sulfonyl electrophile
preferentially attacks the "hard" oxygen atom over the softer nitrogen, trapping the molecule
in the reactive 2-(triflyloxy)pyridine form[5].
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Divergent functionalization pathways of 2-Hydroxy-5-phenylisonicotinic acid.

Quantitative Data: Optimization of C2-O-Triflation
Direct triflation of the unprotected acid leads to uncontrolled mixed anhydride formation and

polymerization. Therefore, prior C4-esterification is mandatory[4]. Table 1 summarizes the

optimization of the O-triflation step on the methyl ester intermediate.

Table 1: Optimization of C2-O-Triflation of Methyl 2-hydroxy-5-phenylisonicotinate
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Entry Reagent Base Solvent Temp (°C) Yield (%)

Mechanis
tic
Observati
on

1
Tf

O (1.1 eq)

Et

N (2.0 eq)
DCM 0 to RT 45

Significant

N-triflation

and

degradatio

n

observed.

2
Tf

O (1.5 eq)

Pyridine

(3.0 eq)
DCM -10 to RT 72

Improved

O-

selectivity;

slow

conversion

rate.

3
Tf

O (1.5 eq)

Pyridine

(Solvent)
Pyridine -10 to RT 91

Complete

conversion;

highly

selective

O-trapping.

4
PhNTf

(1.5 eq)

K

CO

(2.0 eq)

DMF 50 35

Poor

reactivity

with the

sterically

hindered

core.

Self-Validating Experimental Protocols
Protocol A: C4-Amidation via HATU Coupling (Library
Generation)
Causality: The C5-phenyl group introduces significant steric bulk around the C4-carboxylic

acid. Standard carbodiimides (e.g., EDC) suffer from slow kinetics here, allowing the 2-
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pyridone tautomer to interfere via side reactions. HATU generates a highly reactive HOAt ester,

overcoming this steric hindrance to rapidly and cleanly form the amide bond.

Initiation: Dissolve 2-Hydroxy-5-phenylisonicotinic acid (1.0 eq, 500 mg) in anhydrous

DMF (10 mL, 0.2 M) under a nitrogen atmosphere.

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: Excess base

ensures full deprotonation of the carboxylic acid and neutralizes any amine hydrochloride

salts added in subsequent steps.

Activation: Cool the mixture to 0 °C and add HATU (1.2 eq). Stir for 15 minutes.

Validation Checkpoint 1: A distinct color change to pale yellow indicates the successful

formation of the active HOAt ester.

Coupling: Add the desired primary or secondary amine (1.2 eq). Remove the ice bath and

stir at room temperature for 2 hours.

Validation Checkpoint 2 (Self-Validation): Quench a 10 µL aliquot of the reaction mixture in 1

mL of 50% MeCN/H

O. Analyze via LC-MS. The protocol is validated when the starting material peak (m/z
216.06[M+H]

) completely disappears, replaced by the corresponding product mass.

Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO

, and brine. Dry over Na

SO

and concentrate in vacuo.

Protocol B: C4-Esterification and C2-O-Triflation
Causality: Pyridine is utilized as both solvent and base. It reacts with Tf

O to form a highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate, which
selectively O-triflates the pyridone oxygen[5].
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Esterification (Protection): Suspend the starting acid (1.0 eq) in anhydrous methanol (0.5 M).

Add SOCl

(4.0 eq) dropwise at 0 °C. Reflux for 12 hours. Concentrate in vacuo to yield the methyl
ester[4].

Validation Checkpoint 1: TLC (DCM:MeOH 9:1) must show a complete shift from the

baseline to a higher R

spot (~0.6).

Triflation Setup: Dissolve the methyl ester intermediate (1.0 eq) in anhydrous pyridine (0.3

M) in a Schlenk flask under a nitrogen atmosphere. Cool to -10 °C using an acetone/ice

bath[5].

Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf

O, 1.5 eq) dropwise over 10 minutes to control the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

Validation Checkpoint 2 (Self-Validation): Extract a 50 µL aliquot, dilute in CDCl

, and perform a rapid

F NMR scan. The protocol is validated by the presence of a sharp singlet at approximately
-74 ppm (confirming the covalently bound -OTf group), which is distinctly shifted from
unreacted Tf

O (-72 ppm) or hydrolyzed triflic acid (-78 ppm).

Isolation: Dilute with cold DCM, wash extensively with cold 1M CuSO

(to remove residual pyridine) and brine. Dry and concentrate to yield the cross-coupling-
ready electrophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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